molecular formula C12H13NO2 B2880485 1-Isobutyl-1H-indole-2,3-dione CAS No. 78846-77-2

1-Isobutyl-1H-indole-2,3-dione

Cat. No.: B2880485
CAS No.: 78846-77-2
M. Wt: 203.241
InChI Key: NZLZSOVOTGYGAY-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

Indole derivatives, including 1-Isobutyl-1H-indole-2,3-dione, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities

Cellular Effects

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-indole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the indole nucleus, which is highly reactive due to its aromatic nature .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and other heterocyclic compounds .

Comparison with Similar Compounds

Uniqueness: 1-Isobutyl-1H-indole-2,3-dione stands out due to its unique isobutyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methylpropyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLZSOVOTGYGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78846-77-2
Record name 1-(2-methylpropyl)-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Was prepared in an analogous manner to 1-propylindoline-2,3-dione using isatin (purchased from Fisher Scientific) and 1-bromo-2-methyl propane (purchased from Fisher Scientific). 1H NMR δ (dd, 2H), 7.13 (t, 1H), 6.90 (d, 1H), 3.55 (d, 2H), 2.16 (m, 1H), 1.00 (d, 6H).
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